molecular formula C12H16N2 B1531099 [(1H-indol-5-yl)methyl](propan-2-yl)amine CAS No. 1205-20-5

[(1H-indol-5-yl)methyl](propan-2-yl)amine

Cat. No.: B1531099
CAS No.: 1205-20-5
M. Wt: 188.27 g/mol
InChI Key: MFOCCYSRJFGYMC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 3-alkylindoles . It is a useful synthon in Sonogashira cross-coupling reactions .


Synthesis Analysis

The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

The IUPAC name of the compound is N-(1H-indol-5-ylmethyl)-2-propanamine. The InChI code is 1S/C12H16N2/c1-9(2)14-8-10-3-4-12-11(7-10)5-6-13-12/h3-7,9,13-14H,8H2,1-2H3 . The molecular weight is 188.27 .


Chemical Reactions Analysis

The compound is a useful synthon in Sonogashira cross-coupling reactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 188.27 .

Scientific Research Applications

Synthesis and Structural Analysis

Research on the synthesis and structural evaluation of related indole and gramine derivatives demonstrates the importance of such compounds in organic chemistry. For instance, the study by Lovel Kukuljan, K. Kranjc, and F. Perdih (2016) reports the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivative through Diels-Alder cycloaddition, followed by an acid-catalyzed cyclization and Mannich reaction, leading to gramine derivatives. These compounds' structures were elucidated using spectroscopic methods and single-crystal X-ray diffraction analysis, highlighting their potential in synthetic organic chemistry and structural biology (Kukuljan, Kranjc, & Perdih, 2016).

Pharmacological Applications

Another study by C. Gordon et al. (2013) focuses on developing indole-based dynamin GTPase inhibitors, which are crucial for understanding cellular processes such as endocytosis. Their research confirmed the critical role of the tertiary dimethylamino-propyl moiety in inhibiting dynamin GTPase, leading to the development of potent compounds with significant in vitro and in-cell activity. This work has implications for drug discovery, particularly in targeting cellular mechanisms involved in various diseases (Gordon et al., 2013).

Material Science Applications

In the field of materials science, research by Zhiting Wang et al. (2018) on the aminobenzylation of aldehydes with toluenes using sodium amide and a cesium salt additive opens new avenues for the synthesis of amines, which are fundamental motifs in bioactive natural products and pharmaceuticals. This method provides rapid access to a diverse array of 1,2-diarylethylamine derivatives, which can be further transformed into valuable indoline derivatives, demonstrating the compound's utility in developing novel materials and bioactive molecules (Wang et al., 2018).

These studies illustrate the broad range of scientific research applications of "(1H-indol-5-yl)methylamine" and related compounds, spanning from organic synthesis and drug development to materials science. The ongoing research in these areas continues to uncover the compound's potential in various scientific domains.

Safety and Hazards

The safety information and MSDS for the compound can be found online .

Properties

IUPAC Name

N-(1H-indol-5-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(2)14-8-10-3-4-12-11(7-10)5-6-13-12/h3-7,9,13-14H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOCCYSRJFGYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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